5-(2-methoxyethoxy)-1H-indole
Overview
Description
5-(2-Methoxyethoxy)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 2-methoxyethoxy substituent at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-(2-methoxyethoxy)-1H-indole is the male reproductive organ
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the target cells
Biochemical Pathways
It is known that the compound affects the male reproductive organ , suggesting that it may impact pathways related to reproductive health or fertility
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its target site of action
Result of Action
It is known that the compound affects the male reproductive organ , suggesting that it may have effects on reproductive health or fertility
Action Environment
It is known that the compound can be used in the production of articles and as an intermediate step in further manufacturing of another substance This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-methoxyethoxy)-1H-indole are not yet fully understood due to limited research data. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the indole core and methoxyethoxy side chain of the compound .
Cellular Effects
It is possible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxyethoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-1H-indole with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxyethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the 5-position can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Formation of indole-5-carboxylic acid or other oxidized derivatives.
Reduction: Formation of 5-(2-methoxyethoxy)-1H-indoline or other reduced derivatives.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(2-Methoxyethoxy)-1H-indole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been explored as potential drug candidates for various diseases, and this compound may serve as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the synthesis of polymers and other functional materials.
Comparison with Similar Compounds
5-Methoxy-1H-indole: Similar structure but with a methoxy group at the 5-position.
5-Ethoxy-1H-indole: Similar structure but with an ethoxy group at the 5-position.
5-(2-Ethoxyethoxy)-1H-indole: Similar structure but with a 2-ethoxyethoxy group at the 5-position.
Uniqueness: 5-(2-Methoxyethoxy)-1H-indole is unique due to the presence of the 2-methoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methoxyethoxy)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLAYGBHGUOPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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